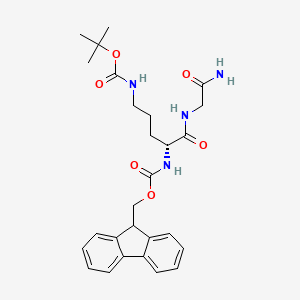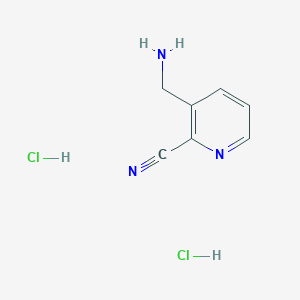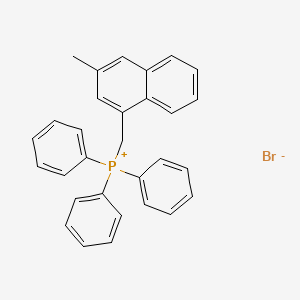
(4-(4-Phenylpyridin-2-yl)phenyl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the field of cross-coupling reactions. This compound is known for its ability to form stable complexes with transition metals, making it a valuable reagent in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid typically involves the borylation of aryl halides or triflates. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions are generally mild, and the process is tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various oxidizing and reducing agents. The reaction conditions are typically mild, allowing for high functional group tolerance .
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted aryl compounds .
Scientific Research Applications
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes, including cross-coupling reactions. The molecular targets and pathways involved include the palladium-catalyzed formation of carbon-boron bonds and subsequent transmetalation steps .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
Pyridine-4-boronic acid: Contains a pyridine ring but differs in the position of the boronic acid group.
Uniqueness
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid is unique due to its ability to form stable complexes with transition metals and its high functional group tolerance. This makes it a valuable reagent in various catalytic processes and synthetic applications .
Properties
Molecular Formula |
C17H14BNO2 |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
[4-(4-phenylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C17H14BNO2/c20-18(21)16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12,20-21H |
InChI Key |
XEHVACGVDGFOCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


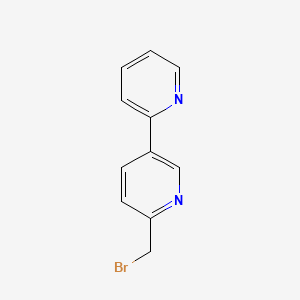
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)
![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)
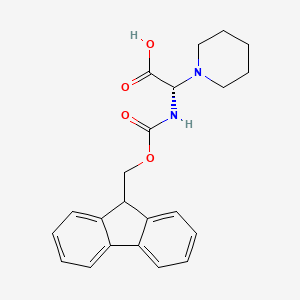


![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)

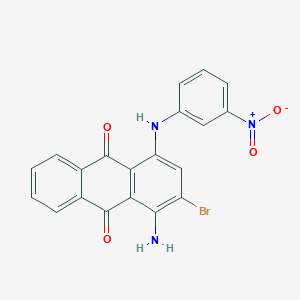
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
